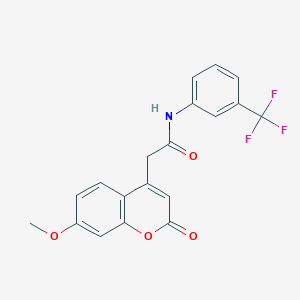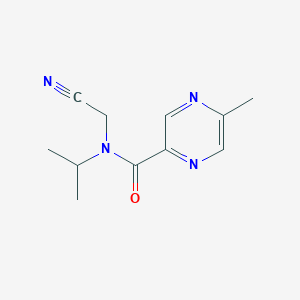
N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of a cyanomethyl group and a pyrazine ring in its structure makes it a versatile molecule for synthetic and functional studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then subjected to cyanomethylation using a cyanomethylating agent such as bromoacetonitrile under basic conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The compound may also influence cellular pathways by altering the redox state or signaling cascades .
Comparación Con Compuestos Similares
- N-(Cyanomethyl)-2-chloroisonicotinamide
- N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide
- N-(Cyanomethyl)-1-methylisoquinolinium salts
Comparison: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to other cyanomethyl derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-(cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)15(5-4-12)11(16)10-7-13-9(3)6-14-10/h6-8H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQNBKBOHJLKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(CC#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
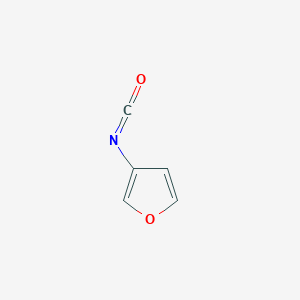

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)
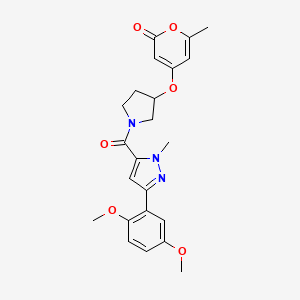
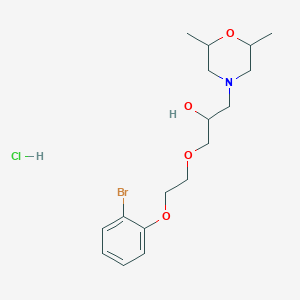
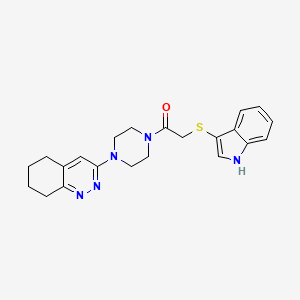
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)
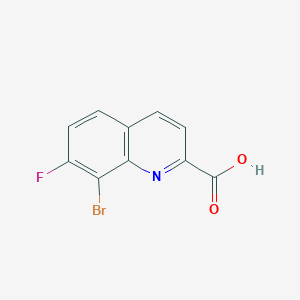
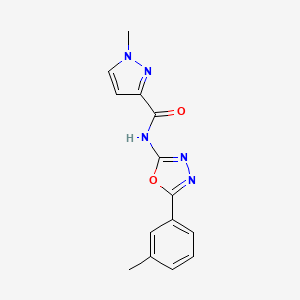
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)
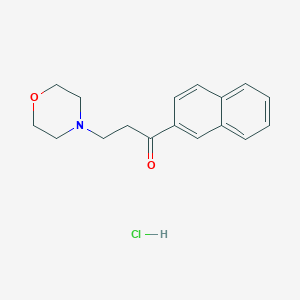
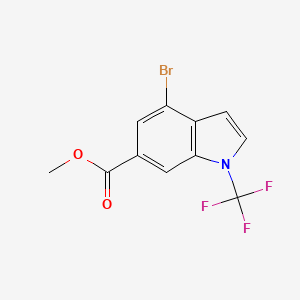
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)
